N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide
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Overview
Description
N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE typically involves the reaction of hydrazides with aldehydes or ketones in the presence of solvents like ethanol or methanol . The reaction is often catalyzed by a base and carried out under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Medicine: Explored for its antibacterial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites . Additionally, its bromophenyl group can interact with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE
- N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE
- N-(4-{N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE
Uniqueness
N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is unique due to its bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16BrN3O2 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C17H16BrN3O2/c1-2-16(22)20-15-8-6-13(7-9-15)17(23)21-19-11-12-4-3-5-14(18)10-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
MYALDFKCVUCPIA-YBFXNURJSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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